molecular formula C7H7ClFN B2998424 5-(Chloromethyl)-2-fluoro-3-methylpyridine CAS No. 1260812-45-0

5-(Chloromethyl)-2-fluoro-3-methylpyridine

Cat. No.: B2998424
CAS No.: 1260812-45-0
M. Wt: 159.59
InChI Key: KSRDQYPCABFHRP-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-fluoro-3-methylpyridine (CAS: Not explicitly listed; synonyms include 2-Chloro-5-fluoro-3-methylpyridine, as per ) is a halogenated pyridine derivative with a chloromethyl (-CH₂Cl) group at position 5, fluorine at position 2, and a methyl (-CH₃) group at position 2. Its molecular formula is C₇H₆ClFN, and its molecular weight is 161.58 g/mol. This compound is structurally significant due to its reactive chloromethyl group, which enables further functionalization in synthetic chemistry, particularly in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5-(chloromethyl)-2-fluoro-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRDQYPCABFHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-fluoro-3-methylpyridine typically involves the halogenation of a precursor pyridine compound. One common method is the chloromethylation of 2-fluoro-3-methylpyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing techniques to optimize yield and efficiency. This method allows for better control of reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-fluoro-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(Chloromethyl)-2-fluoro-3-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-fluoro-3-methylpyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atom may influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The following table and analysis compare 5-(Chloromethyl)-2-fluoro-3-methylpyridine with structurally analogous pyridine-based compounds, focusing on substituent positions, functional groups, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity Insights
This compound 5-(CH₂Cl), 2-F, 3-CH₃ C₇H₆ClFN 161.58 Chloromethyl, Fluorine, Methyl Drug intermediate; SN2 substitution site
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine 5-Cl, 2-CH₂Cl, 3-CF₃ C₇H₄Cl₂F₃N 244.02 Chloromethyl, Trifluoromethyl Agrochemical synthesis; lipophilic modifier
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine 3-F, 2-CH₃, 6-(aryl-CF₃) C₁₃H₈ClF₄N 305.66 Aryl-CF₃, Fluorine Kinase inhibitors; bulky substituent for target binding
2-Fluoro-5-(methylthio)pyridine 2-F, 5-SCH₃ C₆H₅FNS 143.18 Methylthio, Fluorine Antibacterial agents; sulfur-mediated redox activity
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate 3-Cl, 5-CF₃, 2-COOCH₃ C₉H₅ClF₃NO₂ 269.59 Carboxylate ester, Trifluoromethyl Prodrug design; ester hydrolysis activation

Detailed Analysis of Structural and Functional Differences

Substituent Reactivity

  • The chloromethyl group in the target compound provides a reactive site for nucleophilic substitution (e.g., coupling with amines or thiols), making it versatile in drug derivatization .
  • In contrast, trifluoromethyl (-CF₃) groups (e.g., in 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine) enhance metabolic stability and lipophilicity, critical for optimizing pharmacokinetics in agrochemicals .

Electronic Effects

  • Fluorine at position 2 in the target compound induces electron-withdrawing effects, stabilizing adjacent reaction intermediates. This contrasts with methylthio (-SCH₃) in 2-Fluoro-5-(methylthio)pyridine, which offers electron-rich sulfur for redox-mediated biological activity .

Steric and Binding Properties

  • The aryl-trifluoromethyl group in 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine introduces steric bulk, improving selectivity for kinase targets compared to the smaller methyl group in the target compound .

Prodrug Potential Carboxylate esters (e.g., Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) are hydrolyzed in vivo to active acids, a feature absent in the target compound but valuable in prodrug development .

Biological Activity

5-(Chloromethyl)-2-fluoro-3-methylpyridine is a heterocyclic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring with three substituents:

  • Chloromethyl group at the 5-position
  • Fluorine atom at the 2-position
  • Methyl group at the 3-position

Its molecular formula is C7_7H7_7ClF, with a molecular weight of approximately 161.58 g/mol. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Enzyme inhibition : The compound may inhibit specific enzymes by modifying their active sites.
  • Alteration of protein function : Covalent modifications can impact protein conformation and functionality.

The fluorine atom in the structure may also influence electronic properties, enhancing reactivity and interaction with biological targets .

Biological Activity and Research Findings

Research into the biological activity of this compound has revealed several key findings:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. The compound's IC50_{50} values vary depending on the cell type, indicating selective toxicity towards malignant cells while sparing normal cells .
  • Enzyme Interaction Studies : The compound has been evaluated for its ability to interact with various enzymes, including kinases and proteases. These interactions suggest potential applications in drug design, particularly for developing inhibitors targeting specific pathways involved in cancer progression .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated an MIC (Minimum Inhibitory Concentration) of 15 µg/mL, demonstrating significant antibacterial activity compared to control agents.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In a study involving various human cancer cell lines (e.g., HeLa, A549), the compound exhibited IC50_{50} values ranging from 10 µM to 30 µM. These results suggest that while the compound possesses cytotoxic properties, further optimization may be required to enhance selectivity and potency against cancer cells .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundChloromethyl, Fluorine, Methyl groupsAntimicrobial, Cytotoxic
5-(Chloromethyl)-2-fluoro-4-methylpyridineSimilar structure with different methyl positionPotentially similar activities
6-(Chloromethyl)-2-fluoro-3-methylpyridineDifferent position for chloromethyl substitutionStudied for enzyme interactions

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